molecular formula C11H10INO3 B3286691 (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile CAS No. 832674-28-9

(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile

Cat. No.: B3286691
CAS No.: 832674-28-9
M. Wt: 331.11 g/mol
InChI Key: FIJVHNGGJOCDQD-UHFFFAOYSA-N
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Description

(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile is a chemical compound with the molecular formula C11H10INO3 and a molecular weight of 331.11 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.

Preparation Methods

The synthesis of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile typically involves the reaction of 2-ethoxy-4-formyl-6-iodophenol with acetonitrile under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is usually heated to facilitate the reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines, depending on the reagents used.

    Substitution: The iodine atom in the compound can be substituted with other groups such as fluorine, chlorine, or bromine using appropriate halogenating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action are often related to its ability to form covalent bonds with the target molecules, leading to changes in their activity.

Comparison with Similar Compounds

(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile can be compared with similar compounds such as:

    (2-Ethoxy-4-formyl-6-bromophenoxy)acetonitrile: Similar structure but with a bromine atom instead of iodine.

    (2-Ethoxy-4-formyl-6-chlorophenoxy)acetonitrile: Similar structure but with a chlorine atom instead of iodine.

    (2-Ethoxy-4-formyl-6-fluorophenoxy)acetonitrile: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in its iodine atom, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

2-(2-ethoxy-4-formyl-6-iodophenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO3/c1-2-15-10-6-8(7-14)5-9(12)11(10)16-4-3-13/h5-7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJVHNGGJOCDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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